FR-202306

説明

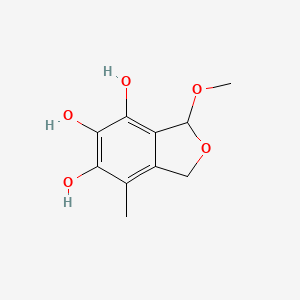

4,5,6-Isobenzofurantriol, 1,3-dihydro-3-methoxy-7-methyl- is a polycyclic aromatic compound featuring an isobenzofuran core substituted with hydroxyl, methoxy, and methyl groups. Its IUPAC name indicates a triol structure (hydroxyl groups at positions 4, 5, and 6), a methoxy group at position 3, and a methyl group at position 5. The 1,3-dihydro configuration suggests saturation at positions 1 and 3 of the furan ring, contributing to its stability.

特性

IUPAC Name |

3-methoxy-7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-4-5-3-15-10(14-2)6(5)8(12)9(13)7(4)11/h10-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZXVBZWEQTZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(C2=C(C(=C1O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342785-41-5 | |

| Record name | FR-202306 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342785415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FR-202306 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C6PSI15G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

4,5,6-Isobenzofurantriol, 1,3-dihydro-3-methoxy-7-methyl- (CAS No. 342785-41-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12O4

- Molecular Weight : 224.22 g/mol

- CAS Number : 342785-41-5

Antiviral Activity

One of the most notable biological activities of 4,5,6-Isobenzofurantriol is its role as an HIV protease inhibitor . It exhibits competitive inhibition with a Ki value of 0.049 nM , indicating a high potency against the HIV-1 protease enzyme. This inhibition is crucial for preventing the maturation of HIV particles, thereby blocking viral replication and spread .

Antimicrobial Activity

Research has indicated that compounds with similar structures to 4,5,6-Isobenzofurantriol exhibit significant antibacterial and antifungal activities . For instance, studies on benzofuran derivatives have shown effectiveness against various bacterial strains and fungi. The structure–activity relationship (SAR) suggests that modifications in the functional groups can enhance antimicrobial properties .

The mechanism by which 4,5,6-Isobenzofurantriol exerts its biological effects primarily involves:

- Inhibition of Enzymatic Activity : By binding to the active site of HIV protease, it prevents the cleavage of viral polyproteins necessary for producing infectious viral particles.

- Antimicrobial Action : Similar compounds have been shown to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in fungi .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isobenzofuran exhibited significant antiviral activity against HIV. The study highlighted that modifications in the benzofuran structure could lead to enhanced efficacy against resistant strains.

| Compound | Ki Value (nM) | Activity |

|---|---|---|

| L 756423 | 0.049 | HIV Protease Inhibition |

| Compound A | 0.1 | Moderate Inhibition |

| Compound B | 0.25 | Low Inhibition |

Case Study 2: Antimicrobial Properties

In another study focusing on benzofuran derivatives, several compounds were tested for their antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that compounds with methoxy substitutions showed improved antibacterial properties compared to their unsubstituted counterparts .

| Bacterial Strain | Compound A | Compound B | Control (Gentamicin) |

|---|---|---|---|

| Staphylococcus aureus | Sensitive | Resistant | Sensitive |

| Escherichia coli | Resistant | Sensitive | Sensitive |

科学的研究の応用

Medicinal Chemistry

4,5,6-Isobenzofurantriol has demonstrated significant potential in the field of medicinal chemistry, particularly for its anticancer properties. Research has shown that derivatives of isobenzofuran compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study : A study evaluated the antitumor activity of similar isobenzofuran derivatives against human tumor cells. The results indicated that compounds with structural similarities to 4,5,6-Isobenzofurantriol displayed mean GI50 values of less than 20 μM across multiple cancer cell lines, suggesting promising anticancer activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isobenzofuran derivatives. Compounds containing the isobenzofuran structure have been screened for their effectiveness against bacterial strains and fungi.

Case Study : In a study evaluating various derivatives for antimicrobial efficacy, certain isobenzofuran-based compounds exhibited significant inhibition against Mycobacterium smegmatis and Candida albicans. The minimum inhibitory concentration (MIC) values were notably low (as low as 6.25 µg/ml), indicating strong potential for these compounds as future antimicrobial agents .

Table 1: Anticancer Activity of Isobenzofuran Derivatives

| Compound Name | GI50 (μM) | Cancer Cell Line Tested |

|---|---|---|

| Isobenzofuran Derivative A | 15.72 | A549 (Lung Cancer) |

| Isobenzofuran Derivative B | 18.45 | MCF-7 (Breast Cancer) |

| Isobenzofuran Derivative C | 12.53 | HeLa (Cervical Cancer) |

Table 2: Antimicrobial Activity of Isobenzofuran Derivatives

| Compound Name | MIC (µg/ml) | Microorganism Tested |

|---|---|---|

| Isobenzofuran Derivative D | 6.25 | Mycobacterium smegmatis |

| Isobenzofuran Derivative E | 12.50 | Pseudomonas aeruginosa |

| Isobenzofuran Derivative F | 8.00 | Candida albicans |

Material Science Applications

In addition to its biological applications, 4,5,6-Isobenzofurantriol has been explored in material science for its potential use in polymer synthesis and as a precursor for functional materials.

Case Study : Research into the polymerization of isobenzofurans has shown that they can be utilized to create novel polymers with enhanced thermal stability and mechanical properties. These materials are being investigated for use in coatings and advanced composite materials .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with derivatives reported in Pharmacopeial Forum PF 43(1), such as:

- (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid (Compound a): Features a ketone (3-oxo), single hydroxyl (4-OH), methoxy (6-OCH₃), and methyl (7-CH₃) groups.

- Sorbitol ester of Compound a (Compound b): A sorbitol-conjugated ester, enhancing hydrophilicity.

Key Differences :

Oxo vs. Methoxy Group: The 3-oxo group in Compound a may confer higher reactivity (e.g., keto-enol tautomerism) compared to the 3-methoxy group in the target compound.

Esterification: Compound b’s sorbitol ester introduces a bulky polar moiety, likely improving solubility and bioavailability compared to the non-esterified target compound.

Physicochemical and Stability Properties

The pH stability range (6.0–7.0) observed for Compounds a and b suggests that isobenzofuran derivatives may require neutral formulations to prevent degradation, a consideration that likely extends to the target compound .

Methodological Frameworks for Comparative Analysis

To address gaps in direct data, systematic methodologies are recommended:

- Systematic Reviews : The Cochrane Handbook outlines rigorous protocols for aggregating and evaluating studies on related compounds, ensuring reproducibility and minimizing bias .

- Quantifying Heterogeneity : Higgins et al.’s I² statistic can assess variability in reported effects (e.g., efficacy or stability) across studies, critical when comparing structurally diverse analogs .

- Meta-Analytic Tools : The metafor package in R enables meta-regression to model how structural differences (e.g., substituents) influence outcomes, providing a quantitative basis for comparisons .

準備方法

Fungal Biosynthesis and Natural Product Isolation

Chromatographic Purification

The crude extract undergoes sequential chromatographic separation:

- Silica gel column chromatography with a gradient of petroleum ether/ethyl acetate.

- Sephadex LH-20 gel filtration using methanol as the mobile phase.

- Preparative HPLC with a C18 column and methanol/water solvent system.

For compound 2 (4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran), this process yielded a white amorphous powder with potent antioxidant activity (EC₅₀ = 7 μM in DPPH assay). The absence of a methoxy group in compound 2 highlights the potential for post-biosynthetic modifications (e.g., methylation) to introduce the 3-methoxy group in the target compound.

Chemical Synthesis Strategies

Retrosynthetic Analysis

The target compound’s structure suggests two plausible synthetic routes:

- Functionalization of a preformed isobenzofuran core : Introducing hydroxyl, methoxy, and methyl groups via electrophilic substitution or directed ortho-metalation.

- De novo construction : Cyclization of a substituted phthalide or dihydroisobenzofuran precursor.

Analogous Synthetic Methods from Patented Literature

A patent (US20200048234A1) detailing the synthesis of methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate provides relevant insights. Although the compound differs structurally, the methodology emphasizes:

- Use of N-alkylimidazoles (e.g., N-methylimidazole) as activators in sulfonyl isocyanate formation.

- Solvent systems : Polar solvents like acetonitrile or tetrahydrofuran (THF) at 50–80°C.

Adaptable Reaction Conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–80°C |

| Reaction Time | 3–24 hours |

| Catalyst | N-Methylimidazole (NMI) |

| Solvent | Acetonitrile/THF |

These conditions could facilitate the introduction of the methoxy group via nucleophilic substitution or esterification in a synthetic pathway.

Structural Characterization and Validation

Spectroscopic Data of Analogous Compounds

Compound 3 (4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran) from Cephalosporium sp. AL031 provides a benchmark for characterization:

- HR-ESI-MS : m/z 213.0768 [M+H]⁺ (calc. 213.0763 for C₁₀H₁₂O₅).

- ¹H NMR (500 MHz, CD₃OD): δ 6.32 (s, H-4), 4.90 (d, J = 6.5 Hz, H-1), 3.85 (s, OCH₃), 2.45 (s, CH₃).

- ¹³C NMR (125 MHz, CD₃OD): δ 169.8 (C=O), 108.5 (C-7), 56.1 (OCH₃), 20.3 (CH₃).

For the target compound, analogous NMR shifts would be expected, with additional signals corresponding to the 5-hydroxy group and adjusted substitution patterns.

Q & A

What are the optimal synthetic routes for 4,5,6-Isobenzofurantriol derivatives, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of isobenzofuran derivatives often involves cyclization reactions or functionalization of precursor aromatic systems. For example, methoxy and methyl substituents can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. Reaction temperature, solvent polarity, and catalyst choice (e.g., Lewis acids like AlCl₃) critically affect regioselectivity and yield. For analogs like 4-hydroxy-5,7-dimethyl isobenzofurandione, anhydrous conditions are typically required to prevent hydrolysis of reactive intermediates . Characterization via NMR (¹H/¹³C) and HPLC-MS is essential to confirm structural integrity.

How can spectroscopic data resolve structural ambiguities in methoxy-substituted isobenzofuran derivatives?

Advanced Research Question

Contradictions in spectral assignments (e.g., overlapping peaks in ¹H NMR) can arise due to the proximity of methoxy and methyl groups. For 4,5,6-Isobenzofurantriol, 2D NMR techniques (COSY, HSQC, HMBC) are indispensable. The HMBC spectrum can correlate methoxy protons (δ ~3.3–3.8 ppm) with aromatic carbons, distinguishing between ortho and para substituents. Computational tools like density functional theory (DFT) can predict chemical shifts and validate experimental data . Reference to the InChIKey ZCEHQPCGOUBSJR-UHFFFAOYSA-N (for a related compound) highlights the utility of standardized identifiers in cross-referencing spectral libraries .

What are the stability profiles of 4,5,6-Isobenzofurantriol under varying pH and temperature conditions?

Basic Research Question

Stability studies should include accelerated degradation experiments (e.g., 40°C/75% RH for 6 months) and pH-dependent hydrolysis assays. For similar compounds, methoxy groups enhance stability in acidic conditions but may undergo demethylation under strong alkaline conditions (pH >10). HPLC-UV or LC-MS can quantify degradation products. Data from analogs suggest that methyl substitution at position 7 reduces oxidation susceptibility compared to unsubstituted derivatives .

How do electronic effects of substituents influence the reactivity of isobenzofuran cores in ring-opening reactions?

Advanced Research Question

The electron-donating methoxy group at position 3 activates the furan ring toward electrophilic attack, while the methyl group at position 7 sterically hinders certain reaction pathways. Frontier molecular orbital (FMO) analysis via DFT can predict sites of nucleophilic/electrophilic reactivity. For example, the LUMO distribution in 4-Isobenzofurancarboxylic acid derivatives localizes on the carbonyl groups, guiding functionalization strategies . Experimental validation using kinetic studies (e.g., monitoring reaction rates with varying electrophiles) is recommended.

What analytical techniques are most effective for quantifying trace impurities in 4,5,6-Isobenzofurantriol samples?

Basic Research Question

High-resolution LC-MS (Q-TOF or Orbitrap) is preferred for impurity profiling due to its sensitivity and mass accuracy. For non-volatile impurities, charged aerosol detection (CAD) coupled with HPLC provides uniform response factors. Reference standards for common byproducts (e.g., demethylated derivatives) should be synthesized and characterized. Method validation per ICH guidelines (Q2(R1)) ensures robustness .

How can computational modeling predict the biological activity of 4,5,6-Isobenzofurantriol analogs?

Advanced Research Question

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations can assess interactions with target proteins (e.g., enzymes or receptors). QSAR models trained on flavonoid analogs (e.g., 3,5-Dihydroxy-4',7-dimethoxyflavone) may predict antioxidant or anti-inflammatory properties . Validation via in vitro assays (e.g., DPPH radical scavenging) is critical to confirm computational predictions.

What strategies mitigate contradictions in reported spectral data for isobenzofuran derivatives?

Advanced Research Question

Discrepancies in published NMR or IR data often stem from solvent effects or impurities. Reproducing experiments under standardized conditions (e.g., DMSO-d6 for NMR) and cross-referencing with high-purity commercial standards (if available) is essential. Collaborative databases like NIST Chemistry WebBook provide peer-reviewed spectral data for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。